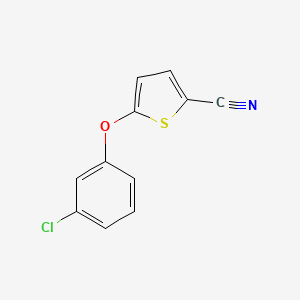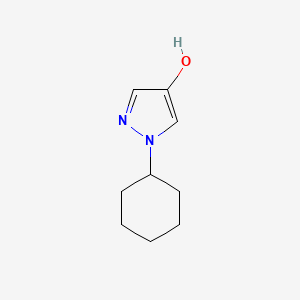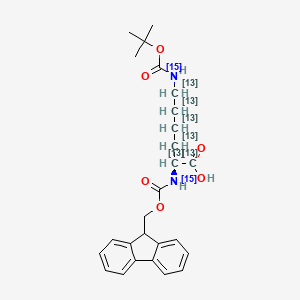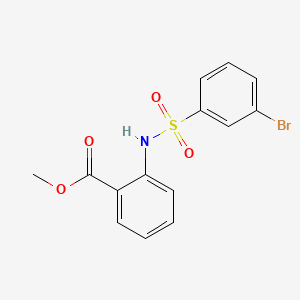
(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, also known as CDMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDMPP is a yellow solid, and its chemical formula is C17H15ClO3. In
Mechanism of Action
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it has been proposed that (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has also been found to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, one of the limitations of using (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is its potential toxicity, which can affect the viability of cells in lab experiments.
Future Directions
There are several future directions for the research on (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one. One of the future directions is to explore its potential applications in the development of new drugs for the treatment of various diseases, including cancer. Another future direction is to study the mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one in more detail to understand how it inhibits the activity of certain enzymes and induces apoptosis. Additionally, future research can focus on developing new synthesis methods for (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one that are more efficient and cost-effective.
Conclusion:
In conclusion, (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method involves an aldol condensation reaction, and it has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has various biochemical and physiological effects, and it can be useful in lab experiments to study the role of certain enzymes in biological processes. Future research can focus on exploring its potential applications in drug development, studying its mechanism of action, and developing new synthesis methods.
Scientific Research Applications
(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been found to have potential applications in various fields of scientific research. One of the most significant applications of (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is in the field of medicinal chemistry. (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has been used in the development of new drugs for the treatment of various diseases, including cancer.
properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-8-6-12(17(11-15)21-2)7-9-16(19)13-4-3-5-14(18)10-13/h3-11H,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGZNDWLKAHJBK-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde](/img/structure/B3157466.png)





![Iron(2+) bis{1-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]cyclopenta-2,4-dien-1-ide}](/img/structure/B3157511.png)
![(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3157517.png)

![2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3157528.png)


![9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole](/img/structure/B3157552.png)
